molecular formula C6H6BrN3O B12093601 N-(6-Bromopyrimidin-4-YL)acetamide

N-(6-Bromopyrimidin-4-YL)acetamide

Cat. No.: B12093601
M. Wt: 216.04 g/mol
InChI Key: ZYJFZMXGKZMWGN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(6-Bromopyrimidin-4-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrimidine ring .

Scientific Research Applications

N-(6-Bromopyrimidin-4-YL)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-Bromopyrimidin-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromopyrimidin-2-YL)acetamide
  • N-(6-Chloropyrimidin-4-YL)acetamide
  • N-(6-Fluoropyrimidin-4-YL)acetamide

Uniqueness

N-(6-Bromopyrimidin-4-YL)acetamide is unique due to the presence of the bromine atom at the 6-position of the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

N-(6-bromopyrimidin-4-yl)acetamide

InChI

InChI=1S/C6H6BrN3O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H,8,9,10,11)

InChI Key

ZYJFZMXGKZMWGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)Br

Origin of Product

United States

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